Vatensol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanoclor sulfate is synthesized through a multi-step process. The initial step involves the reaction of β-(2,6-dichlorophenoxy)ethyl bromide with hydrazine to form an intermediate compound. This intermediate is then reacted with S-methylthiourea to produce guanochlor .
Industrial Production Methods: The industrial production of guanochlor sulfate involves the preparation of the free base followed by its conversion to the sulfate salt. The free base is prepared by reacting the intermediate compound with S-methylthiourea, and the resulting product is then treated with sulfuric acid to form the sulfate salt .
Chemical Reactions Analysis
Types of Reactions: Guanoclor sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: Guanoclor sulfate can undergo substitution reactions, particularly involving the phenoxy and guanidine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Guanoclor sulfate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies involving sympatholytic agents and their interactions with non-adrenergic sites.
Biology: The compound is studied for its effects on biological systems, particularly its binding to kidney membranes.
Medicine: Guanoclor sulfate is investigated for its potential therapeutic applications in treating hypertension and other cardiovascular conditions.
Industry: The compound is used in the development of antihypertensive drugs and related pharmaceutical products
Mechanism of Action
Guanoclor sulfate exerts its effects by binding to non-adrenergic sites in pig kidney membranes. This binding inhibits the release of norepinephrine, leading to a reduction in blood pressure. The molecular targets involved in this mechanism include adrenergic receptors and related pathways .
Comparison with Similar Compounds
Guanabenz: Another sympatholytic agent with similar binding properties.
Guanoxan: Known for its high affinity to non-adrenergic sites.
Idazoxan: Shares similar pharmacological properties with guanochlor.
Uniqueness: Guanoclor sulfate is unique due to its specific binding affinity to non-adrenergic sites in pig kidney membranes, which distinguishes it from other sympatholytic agents. Its chemical structure and synthesis route also contribute to its distinct properties .
Properties
IUPAC Name |
2-[2-(2,6-dichlorophenoxy)ethylamino]guanidine;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H12Cl2N4O.H2O4S/c2*10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13;1-5(2,3)4/h2*1-3,14H,4-5H2,(H4,12,13,15);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLMPVQGLMNQQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl.C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl4N8O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551-48-4 | |
Record name | Guanoclor sulfate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis[3-[2-(2,6-dichlorophenoxy)ethyl]carbazamidine] sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUANOCLOR SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1U97XK18R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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